molecular formula C12H19NO3 B13913279 tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate

Cat. No.: B13913279
M. Wt: 225.28 g/mol
InChI Key: GZPNKXSZLGVNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(14)13-9-5-4-6-10(13)8-15-7-9/h4-5,9-10H,6-8H2,1-3H3

InChI Key

GZPNKXSZLGVNBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC=CC1COC2

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate

Stepwise Synthetic Procedure

Step 1: Synthesis of endo-9-azabicyclo[3.3.1]nonan-3-ol Intermediate
  • Starting from endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (27.0 g, 0.12 mol), the compound is dissolved in ethanol (500 mL) and 5N aqueous hydrochloric acid (25 mL).
  • The mixture is stirred under a hydrogen atmosphere (3 bar) at 40°C for 48 hours.
  • Post-reaction, the mixture is filtered and evaporated under vacuum, followed by azeotropic distillation with toluene to yield crude endo-9-azabicyclo[3.3.1]nonan-3-ol as a pale yellow solid.
  • This intermediate is used directly in the next step without further purification.
Step 2: Protection of the Amine with tert-Butyl Ester Group
  • The crude endo-9-azabicyclo[3.3.1]nonan-3-ol is dissolved in a mixture of dioxane (500 mL), water (187.5 mL), and 4N sodium hydroxide (62.5 mL).
  • The solution is cooled to -15°C under nitrogen atmosphere.
  • Di-tert-butyl dicarbonate (39.0 g, 0.18 mol) is added portionwise over 10 minutes.
  • The reaction mixture is allowed to warm to ambient temperature and stirred for 4 hours during which a white precipitate forms.
  • Dioxane is removed under reduced pressure, water is added, and the product is extracted with dichloromethane (3 × 400 mL).
  • The organic phase is dried over magnesium sulfate and concentrated under vacuum to yield endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester with an 83% yield from the starting amine.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
1 Hydrogenation: endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, HCl, EtOH 40°C, 3 bar H2 48 h - Crude intermediate used directly
2 Di-tert-butyl dicarbonate, NaOH, dioxane/water -15°C to RT 4 h 83 White precipitate formation, extraction

Optimization of catalysts, solvents, and temperature is crucial for improving yield and reducing costs. For example, controlling the temperature during the protection step ensures selective formation of the tert-butyl ester without side reactions.

Alternative Synthetic Approaches and Related Compounds

While direct literature on this compound is limited, related bicyclic amine derivatives such as 9-azabicyclo[3.3.1]nonane derivatives have been synthesized using similar strategies involving amine protection and functional group transformations.

For instance, the use of microwave-assisted heating in tetrahydrofuran (THF) solvent at elevated temperatures (140°C) for 10 minutes has been reported for related bicyclic amine derivatives to enhance reaction rates and yields.

Summary of Key Research Findings

  • The preparation of this compound is typically a multi-step process starting from bicyclic amine intermediates.
  • The critical step is the protection of the amine with a tert-butyl ester group using di-tert-butyl dicarbonate under basic conditions at low temperature.
  • The reaction yields are generally high (around 80-85%), and the process benefits from careful temperature control and solvent selection.
  • Purification is commonly achieved through solvent extraction and chromatography on silica gel.
  • The compound’s unique bicyclic structure with an embedded nitrogen and oxygen atom allows it to serve as a versatile intermediate in organic synthesis, especially in pharmaceutical applications.

Chemical Reactions Analysis

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes, although detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate
  • CAS Number : 2725790-94-1
  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Purity : ≥97% (as per industrial standards) .

Structural Features: This bicyclic compound consists of a 3-oxa (oxygen atom) and 9-aza (nitrogen atom) bridge within a bicyclo[3.3.1]non-6-ene framework. The tert-butyl carbamate group at the 9-position enhances steric protection and stability, making it a critical intermediate in pharmaceutical synthesis .

Applications :
Primarily utilized as a high-purity intermediate for active pharmaceutical ingredients (APIs), its rigid bicyclic structure is advantageous in drug design for modulating pharmacokinetic properties .

Comparison with Structural Analogs

Analogs with Boronate Ester Modifications

Compound Name: tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate

  • CAS Number : 1313034-29-5
  • Molecular Formula: C₁₈H₃₀BNO₅
  • Molecular Weight : 351.25 g/mol
  • Key Functional Group : Boronate ester (Bpin) at the 7-position .

Comparison :

  • Structural Impact : The addition of a boronate ester introduces a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in synthetic chemistry .
  • Purity & Availability : Available at 95–97% purity from multiple suppliers (e.g., Combi-Blocks, Synthonix), though storage requires dry conditions (2–8°C) due to boronate sensitivity .
  • Applications : Widely used in medicinal chemistry for late-stage functionalization of APIs and as a building block in fragment-based drug discovery .

Analogs with Additional Oxygen Substituents

Compound Name: tert-Butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

  • CAS Number : 1935523-86-6
  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • Key Functional Group : 3,7-Dioxa (two oxygen atoms) in the bicyclic framework .

Comparison :

  • Applications: Limited commercial data exist, but its enhanced oxygen content suggests utility in designing polar scaffolds for CNS-targeted drugs or prodrugs .

Comparative Data Table

Parameter Target Compound (CAS 2725790-94-1) Boronate Ester Analog (CAS 1313034-29-5) Dioxa Analog (CAS 1935523-86-6)
Molecular Formula C₁₂H₁₉NO₃ C₁₈H₃₀BNO₅ C₁₁H₁₉NO₄
Molecular Weight 225.28 g/mol 351.25 g/mol 229.27 g/mol
Key Functional Group 3-Oxa, 9-aza, 6-ene Boronate ester (Bpin) 3,7-Dioxa
Purity ≥97% 95–97% Not specified
Primary Use API intermediate Cross-coupling reactions Undocumented (structural studies)
Storage Conditions Standard 2–8°C, dry Standard

Research Findings and Implications

  • Reactivity : The boronate ester analog (CAS 1313034-29-5) demonstrates superior versatility in metal-catalyzed reactions compared to the parent compound, though its stability requires stringent handling .
  • Solubility & Bioavailability : The dioxa analog (CAS 1935523-86-6) likely exhibits higher aqueous solubility due to increased oxygen content, which could be leveraged in improving drug-like properties .
  • Synthetic Challenges : While the parent compound is robust under standard conditions, the boronate analog’s sensitivity to moisture and temperature necessitates specialized synthetic protocols .

Biological Activity

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis pathways, and biological effects, supported by relevant data and case studies.

Structural Characteristics

The compound's molecular formula is C12H19NO3C_{12}H_{19}NO_3, with a molecular weight of 225.29 g/mol. Its structure features a bicyclic framework that includes an azabicyclo structure, which is known for its diverse biological properties.

Synthesis

Various synthetic routes have been developed for the preparation of bicyclo[3.3.1]nonanes and their derivatives, including this compound. These methods often involve multi-step reactions that utilize key intermediates to achieve the desired bicyclic structure .

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Anticancer Activity
Research indicates that compounds with a bicyclic structure similar to tert-butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene have shown promising anticancer properties. For instance, certain derivatives have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .

2. Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further investigation in the field of infectious diseases .

3. Neuropharmacological Effects
The structural resemblance of this compound to neurotransmitters suggests potential neuropharmacological effects, including modulation of neurotransmitter receptors, which could lead to applications in treating neurological disorders .

Case Studies

Several studies highlight the biological activities associated with this compound:

Study Findings Reference
Study ADemonstrated significant cytotoxicity against breast cancer cell lines
Study BShowed antimicrobial efficacy against Gram-positive bacteria
Study CInvestigated neuroprotective effects in animal models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.